molecular formula C9H5N3O B3058179 4-Hydroxyquinazoline-7-carbonitrile CAS No. 882976-16-1

4-Hydroxyquinazoline-7-carbonitrile

Cat. No.: B3058179
CAS No.: 882976-16-1
M. Wt: 171.16
InChI Key: YEGVOUMVBORVAE-UHFFFAOYSA-N
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Description

4-Hydroxyquinazoline-7-carbonitrile is a chemical compound belonging to the quinazoline family. . The quinazoline scaffold is known for its presence in numerous biologically active molecules, making it a valuable target for drug discovery and development.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyquinazoline-7-carbonitrile is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .

Mode of Action

This compound interacts with its target, PARP, by suppressing the intracellular PAR formation . This interaction results in the enhancement of the γH2AX aggregation . Molecular docking and dynamics simulations have revealed that hydrogen bonding between the compound and ASP766 may be helpful to enhance anti-drug resistance ability .

Biochemical Pathways

The compound affects the PARylation pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to the stimulation of the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Pharmacokinetics

An in vivo study showed that the compound significantly suppressed tumor growth at a dose of 25 mg/kg , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It also increases apoptosis and cytotoxicity by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Biochemical Analysis

Biochemical Properties

It is known that quinazoline derivatives, which 4-Hydroxyquinazoline-7-carbonitrile belongs to, have been studied for their interactions with various enzymes and proteins .

Cellular Effects

This compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . Molecular docking and dynamics simulations revealed that hydrogen bonding between this compound and ASP766 may be helpful to enhance anti-drug resistance ability .

Temporal Effects in Laboratory Settings

It has been found to have superior cytotoxicity in primary PARPi-resistant cell lines .

Dosage Effects in Animal Models

An in vivo study showed that this compound significantly suppressed tumor growth at a dose of 25 mg/kg .

Metabolic Pathways

It is known that quinazoline derivatives have been studied for their interactions with various enzymes and proteins .

Transport and Distribution

It is known that quinazoline derivatives have been studied for their interactions with various transporters and binding proteins .

Subcellular Localization

It is known that quinazoline derivatives have been studied for their interactions with various compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another method includes the reaction of anilines using malonic acid equivalents . These reactions typically require specific conditions such as the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinazoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce various functional groups into the quinazoline scaffold.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit unique biological activities and properties .

Scientific Research Applications

4-Hydroxyquinazoline-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has shown potential as an anti-tumor agent, particularly in overcoming drug resistance in cancer cells.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial applications.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinazoline scaffold and exhibit diverse biological activities.

    Quinazolinone derivatives: These derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Uniqueness: 4-Hydroxyquinazoline-7-carbonitrile stands out due to its specific ability to overcome drug resistance in cancer cells and its potential as a PARP inhibitor . Its unique mechanism of action and diverse applications in scientific research make it a valuable compound for further investigation and development.

Properties

IUPAC Name

4-oxo-3H-quinazoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVOUMVBORVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697393
Record name 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882976-16-1
Record name 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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